molecular formula C8H7N5O3S B10893268 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10893268
M. Wt: 253.24 g/mol
InChI Key: ANMCEFNNAFUIBR-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents like nitric acid.

    Thiazole Attachment: Coupling of the thiazole moiety to the pyrazole ring, often through a nucleophilic substitution reaction.

    Carboxamide Formation: Introduction of the carboxamide group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the thiazole and pyrazole rings may interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the thiazole moiety.

    4-Nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.

    1-Methyl-4-nitro-1H-pyrazole-3-carboxamide: Different position of the carboxamide group.

Uniqueness

1-Methyl-4-nitro-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of the nitro group, thiazole moiety, and carboxamide group, which may confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C8H7N5O3S

Molecular Weight

253.24 g/mol

IUPAC Name

2-methyl-4-nitro-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H7N5O3S/c1-12-6(5(4-10-12)13(15)16)7(14)11-8-9-2-3-17-8/h2-4H,1H3,(H,9,11,14)

InChI Key

ANMCEFNNAFUIBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=CS2

Origin of Product

United States

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